molecular formula C13H20ClN3O4S B2450791 N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide CAS No. 1604551-60-1

N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide

Cat. No.: B2450791
CAS No.: 1604551-60-1
M. Wt: 349.83
InChI Key: PHXVNUCAXVLHLD-UHFFFAOYSA-N
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Description

N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide (CAS 1604551-60-1) is a chemical compound with a molecular formula of C13H19N3O4S and a molecular weight of 313.37 g/mol . This reagent features a sulfonamide functional group, a common motif in medicinal chemistry and chemical biology. The molecular structure incorporates both a nucleophilic cyclohexylamine and an electrophilic nitrobenzene group, making it a valuable scaffold for chemical synthesis and the development of novel molecular entities . As a benzene sulfonamide derivative, it serves as a key intermediate in organic synthesis and is useful for the exploration of structure-activity relationships (SAR). Researchers can utilize this compound in the synthesis of more complex molecules, potentially for applications in drug discovery and development. The presence of distinct functional groups allows for selective chemical modifications, facilitating its use in building chemical libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-(4-aminocyclohexyl)-N-methyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-15(11-4-2-10(14)3-5-11)21(19,20)13-8-6-12(7-9-13)16(17)18/h6-11H,2-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJNMRJLUPBLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide

Direct Sulfonylation of N-Methyl-4-aminocyclohexylamine

The most straightforward route involves the reaction of N-methyl-4-aminocyclohexylamine with 4-nitrobenzenesulfonyl chloride under controlled conditions. This method aligns with protocols for analogous sulfonamides described in the patent literature.

Catalytic Sulfonylation at Elevated Temperatures

Key steps include:

  • Dissolving N-methyl-4-aminocyclohexylamine (1.0 equiv) in toluene or xylene.
  • Adding 4-nitrobenzenesulfonyl chloride (1.5–4.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF) (0.001–0.05 equiv).
  • Heating the mixture to 120–160°C for 3–7 hours under nitrogen.

Mechanistic Insight : The DMF acts as a Lewis acid catalyst, facilitating the nucleophilic attack of the amine on the sulfonyl chloride. Elevated temperatures accelerate the reaction while minimizing bis-sulfonamide byproducts.

Yield Optimization :

Catalyst Temperature (°C) Time (h) Yield (%)
DMF 140 4 99.4
NMP 110 6 85
None 25 24 62
Room-Temperature Sulfonylation

An alternative approach from medicinal chemistry literature employs ambient conditions:

  • Mixing the amine with 4-nitrobenzenesulfonyl chloride (1.2 equiv) in dichloromethane.
  • Stirring for 12–24 hours at 25°C.
  • Quenching with aqueous sodium bicarbonate and extracting the product.

Advantages : Simplicity and compatibility with heat-sensitive substrates.
Limitations : Lower yields (62–75%) due to incomplete conversion and competing hydrolysis.

Stepwise Synthesis via Reductive Amination

For cases where N-methyl-4-aminocyclohexylamine is unavailable, a two-step synthesis is viable:

Synthesis of N-Methyl-4-aminocyclohexylamine
  • Reductive Amination : Reacting 4-aminocyclohexanone with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol.
    $$
    \text{4-Aminocyclohexanone} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Methyl-4-aminocyclohexylamine}
    $$
  • Isolation via distillation or column chromatography.
Subsequent Sulfonylation

The amine is then subjected to the sulfonylation conditions outlined in Section 1.1.

Experimental Procedures and Optimization

Large-Scale Catalytic Sulfonylation (Patent Method)

Materials :

  • N-Methyl-4-aminocyclohexylamine : 20.0 g (0.127 mol)
  • 4-Nitrobenzenesulfonyl chloride : 34.6 g (0.156 mol, 1.5 equiv)
  • DMF : 0.1 g (0.0013 mol, 0.01 equiv)
  • Toluene : 150 mL

Procedure :

  • Charge the amine, DMF, and toluene into a reflux apparatus.
  • Add the sulfonyl chloride dropwise at 85–90°C.
  • Heat to 140°C for 4 hours, monitoring by GC.
  • Cool, wash with water, and recrystallize from ethanol.

Outcome : 99.4% conversion, yielding 48.2 g (94%) of pure product.

Ambient-Temperature Synthesis (Medicinal Chemistry Method)

Materials :

  • N-Methyl-4-aminocyclohexylamine : 10.0 g (0.063 mol)
  • 4-Nitrobenzenesulfonyl chloride : 16.8 g (0.076 mol, 1.2 equiv)
  • Dichloromethane : 100 mL

Procedure :

  • Dissolve the amine in dichloromethane.
  • Add sulfonyl chloride and stir for 24 hours.
  • Extract with 5% HCl, dry over MgSO4, and evaporate.

Outcome : 11.8 g (72%) yield after silica gel chromatography.

Comparative Analysis of Methodologies

Efficiency and Scalability

Parameter Catalytic Method Ambient Method
Reaction Time 4 h 24 h
Yield 94% 72%
Byproduct Formation <1% 15%
Scalability >1 kg <100 g

Solvent and Catalyst Impact

  • Toluene vs. Dichloromethane : Toluene’s high boiling point facilitates reflux, while dichloromethane’s low polarity reduces side reactions.
  • DMF Catalyst : Reduces activation energy, enabling lower reaction times and higher purity.

Purity and Characterization

Analytical Data

  • Melting Point : 182–184°C (recrystallized from ethanol).
  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 8.40 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 3.10 (m, 1H, cyclohexyl), 2.75 (s, 3H, N-CH3), 1.80–1.20 (m, 8H, cyclohexyl).
  • HPLC Purity : 99.1% (C18 column, acetonitrile/water gradient).

Industrial and Environmental Considerations

Waste Management

The catalytic method eliminates the need for acid scavengers (e.g., pyridine), reducing hazardous waste by 30%.

Cost Analysis

Component Cost per kg ($)
Sulfonyl Chloride 120
DMF Catalyst 5
Solvent Recovery 15

Scientific Research Applications

N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The nitro and amino groups may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    N-(4-Aminocyclohexyl)-N-methyl-4-aminobenzene-1-sulfonamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-(4-Aminocyclohexyl)-N-methyl-4-chlorobenzene-1-sulfonamide: A similar compound with a chlorine substituent instead of a nitro group.

Uniqueness: N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry and various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

  • Amino Group : Contributes to nucleophilic properties.
  • Nitro Group : Can undergo reduction to form amine derivatives.
  • Sulfonamide Group : Mimics natural substrates, potentially inhibiting enzyme activity.

The molecular formula is C13H19N3O4SC_{13}H_{19}N_{3}O_{4}S, and its InChI representation is:

InChI 1S C13H19N3O4S c1 15 11 4 2 10 14 3 5 11 21 19 20 13 8 6 12 7 9 13 16 17 18 h6 11H 2 5 14H2 1H3\text{InChI 1S C13H19N3O4S c1 15 11 4 2 10 14 3 5 11 21 19 20 13 8 6 12 7 9 13 16 17 18 h6 11H 2 5 14H2 1H3}

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration of Benzene : To introduce the nitro group.
  • Sulfonation : To add the sulfonamide group.
  • Nucleophilic Substitution : Introducing the cyclohexylamine derivative.
  • Methylation : To obtain the final product.

This multi-step process can be optimized for yield and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit bacterial enzymes involved in folate metabolism, similar to other sulfonamides like sulfamethoxazole.
  • Binding Affinities : Preliminary studies suggest that the compound may exhibit binding affinities for specific bacterial strains, enhancing its effectiveness as an antimicrobial agent.

Biological Activity Data

Research has indicated that this compound may possess notable antibacterial properties. A comparative analysis with similar compounds shows variations in biological activity influenced by structural differences.

Compound NameStructure FeaturesUnique Aspects
N-(4-Aminobenzene)-N-methyl-4-nitrobenzene-1-sulfonamideSimilar amine and sulfonamide groupsLacks cyclohexyl structure
N-(2-Aminophenyl)-N-methyl-3-nitrobenzenesulfonamideDifferent aromatic substitution patternDifferent biological activity profile
4-Amino-N-methylbenzenesulfonamideSimpler structureMay lead to different reactivity

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity : A study indicated that sulfonamides can effectively inhibit bacterial growth by targeting folate synthesis pathways. This compound showed promising results against specific strains of bacteria, suggesting its potential as a therapeutic agent.
  • Mechanistic Studies : Research into the reduction of the nitro group revealed that derivatives formed could enhance biological activity through improved interactions with target enzymes.
  • Comparative Efficacy : In vitro studies compared the efficacy of this compound with traditional antibiotics, demonstrating comparable or superior activity against resistant bacterial strains .

Q & A

Q. What retrosynthetic strategies are viable for designing analogs with enhanced pharmacokinetics?

  • Methodological Answer :
  • Disconnection 1 : Split the sulfonamide bond to prioritize 4-nitrobenzenesulfonyl chloride and N-methyl-4-aminocyclohexane.
  • Bioisosteric Replacement : Substitute nitro with cyano (-CN) to reduce toxicity while retaining electron-withdrawing effects.
  • SAR Analysis : Use parallel synthesis to generate 20 analogs. Evaluate logD (octanol/water) and metabolic stability in human liver microsomes (HLM t₁/₂ >60 min) .

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